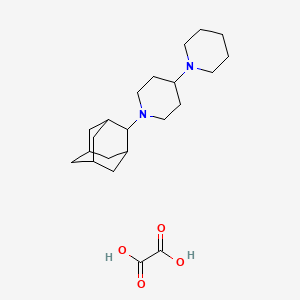![molecular formula C19H16N2O4 B5230300 2-[3-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5230300.png)
2-[3-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MI-1 and has been shown to exhibit promising results in various fields of research, including cancer treatment and anti-inflammatory therapy.
Mecanismo De Acción
The exact mechanism of action of MI-1 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, MI-1 has been shown to inhibit the activity of a protein called Hsp90, which is involved in the folding and stabilization of other proteins that are important for cancer cell survival. Inflammatory cytokines are also thought to be regulated by Hsp90, which may explain the anti-inflammatory effects of MI-1.
Biochemical and Physiological Effects:
MI-1 has been shown to have a number of biochemical and physiological effects in various studies. In cancer cells, MI-1 has been found to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of certain oncogenes. In animal models of inflammatory diseases, MI-1 has been found to reduce inflammation, decrease joint damage, and improve mobility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MI-1 in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these targets. However, one limitation is the potential for off-target effects, which may affect other enzymes or signaling pathways.
List of
Direcciones Futuras
1. Further investigation of the mechanism of action of MI-1 in cancer cells and inflammatory diseases.
2. Development of more potent and specific analogs of MI-1 for therapeutic use.
3. Evaluation of the safety and efficacy of MI-1 in clinical trials for cancer and inflammatory diseases.
4. Investigation of the potential use of MI-1 in combination with other therapies, such as chemotherapy or immunotherapy.
5. Exploration of the role of MI-1 in other diseases, such as neurodegenerative diseases or infectious diseases.
Métodos De Síntesis
The synthesis of MI-1 involves a series of chemical reactions starting with the conversion of 4-nitrobenzoyl chloride to 4-nitrobenzamide. The 4-nitrobenzamide is then reacted with morpholine to produce 4-morpholinobenzamide. The final step involves the reaction of 4-morpholinobenzamide with phthalic anhydride to form MI-1.
Aplicaciones Científicas De Investigación
MI-1 has been extensively studied for its potential therapeutic applications in cancer treatment and anti-inflammatory therapy. In cancer research, MI-1 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. MI-1 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In anti-inflammatory therapy, MI-1 has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a key role in the inflammatory response. MI-1 has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[3-(morpholine-4-carbonyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17(20-8-10-25-11-9-20)13-4-3-5-14(12-13)21-18(23)15-6-1-2-7-16(15)19(21)24/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVSPSGIVGKJLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(morpholin-4-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5230227.png)
![2,6-difluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5230235.png)
![4-{[4-(decyloxy)benzoyl]amino}benzoic acid](/img/structure/B5230237.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B5230239.png)

![1-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5230249.png)
![2-(4-methylphenyl)-5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5230255.png)
![methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B5230265.png)
![N'-[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-2-furohydrazide](/img/structure/B5230271.png)

![4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5230287.png)
![N~1~-(4-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5230320.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5230326.png)
